3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Thieno[3,2-d]pyrimidin-4-ones and thieno[3,2-d]pyrimidin-4-amines are classes of compounds that have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
These compounds were designed and synthesized as part of a program to develop new antitubercular agents . The specific synthesis process for “3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” was not found in the available resources.Molecular Structure Analysis
The molecular structure of these compounds is based on the thieno[3,2-d]pyrimidin-4-one or thieno[3,2-d]pyrimidin-4-amine scaffold . The specific molecular structure of “this compound” was not found in the available resources.Scientific Research Applications
Antibacterial and Antifungal Activities
- Synthesis and Antibacterial and Antifungal Activity of New Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives : New derivatives of thieno[2,3-d]pyrimidin-4(3H)-one were synthesized and tested for their antibacterial and antifungal activities. Compounds showed significant antifungal activity against Candida fungus species and demonstrated better antibacterial activity compared to their tetrahydrobenzo derivatives (Kahveci et al., 2020).
Anticancer Activities
- Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents : Fluorinated pyrimidine derivatives were synthesized and displayed significant cytotoxicity against human cancer cell lines, with some compounds exhibiting potency comparable to the standard drug Cisplatin (Hosamani et al., 2015).
Larvicidal Activities
- Synthesis, Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives : This study introduced fluorinated pyrimidine derivatives with significant larvicidal activity against mosquito larvae, suggesting potential for mosquito control and malaria prevention (Gorle et al., 2016).
Green Chemistry in Synthesis
- One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : A green synthesis approach was reported for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of step economy and reduced environmental impact in the synthesis of pharmacologically relevant compounds (Shi et al., 2018).
Fungicidal Activities
- Synthesis, Characterization, and Fungicidal Activity of New Thienopyridopyrimidine Derivatives : New derivatives were synthesized and showed inhibition activities against agricultural pathogens, demonstrating potential applications in crop protection (Liu & He, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2OS/c20-14-6-4-12(5-7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-2-1-3-15(21)8-13/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKUFWJNSZHGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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